molecular formula C17H16ClN5O3 B6559944 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide CAS No. 946308-49-2

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide

Cat. No.: B6559944
CAS No.: 946308-49-2
M. Wt: 373.8 g/mol
InChI Key: NIVXFSILNRZUST-UHFFFAOYSA-N
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Description

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-chlorophenyl group at the 1-position and a methylene bridge linking the tetrazole to a 3,5-dimethoxybenzamide moiety. The 3,5-dimethoxybenzamide fragment may contribute to hydrogen bonding and π-π stacking interactions, which are critical for target engagement in therapeutic contexts.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-25-14-7-11(8-15(9-14)26-2)17(24)19-10-16-20-21-22-23(16)13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVXFSILNRZUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst under controlled temperature and pressure conditions.

    Attachment of the Tetrazole Ring to the Benzamide Moiety: The tetrazole ring is then linked to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of the tetrazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or tetrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and chlorophenyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Research Findings and Implications

  • Tetrazole vs. Triazole : Tetrazoles are more metabolically stable due to their aromaticity, whereas triazoles often exhibit stronger hydrogen-bonding capacity .
  • 4-Chlorophenyl Substituent : This group is a common pharmacophore in kinase inhibitors, enhancing hydrophobic interactions in ATP-binding pockets .
  • Dimethoxybenzamide : The electron-rich methoxy groups may improve π-stacking with aromatic residues in target proteins, but their bulkiness could limit binding in sterically constrained active sites.

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a tetrazole ring, a chlorophenyl group, and a methoxybenzamide moiety. Its molecular formula is C18H19ClN4O3C_{18}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 364.82 g/mol. The presence of the tetrazole ring is particularly significant as it is known to enhance biological activity through various mechanisms.

Pharmacological Properties

Research indicates that compounds containing tetrazole rings often exhibit diverse pharmacological activities, including:

  • Antimicrobial : Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer : Similar compounds have been linked to cytotoxic effects in cancer cell lines.
  • Anti-inflammatory : Certain tetrazole-containing compounds exhibit anti-inflammatory properties.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that tetrazoles may act as inhibitors or modulators of various enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

A study conducted on a series of tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was primarily linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies indicate that while the compound exhibits low acute toxicity in vitro, further in vivo studies are necessary to evaluate chronic exposure effects and potential side effects.

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